molecular formula C12H5F13O3 B11081811 5-Fluoro-2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

5-Fluoro-2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

Cat. No.: B11081811
M. Wt: 444.14 g/mol
InChI Key: SRCIPCBMDVGBKL-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is a fluorinated phenol derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the reaction of 5-fluoro-2,4-dihydroxybenzaldehyde with hexafluoroacetone in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using chlorine or bromine, while nitration requires nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials and coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated alcohol with similar applications in polymer chemistry and catalysis.

Uniqueness

5-Fluoro-2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its multiple fluorine atoms enhance its stability and resistance to degradation, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H5F13O3

Molecular Weight

444.14 g/mol

IUPAC Name

5-fluoro-2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C12H5F13O3/c13-5-2-6(26)4(8(28,11(20,21)22)12(23,24)25)1-3(5)7(27,9(14,15)16)10(17,18)19/h1-2,26-28H

InChI Key

SRCIPCBMDVGBKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(C(F)(F)F)(C(F)(F)F)O)F)O)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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